Ethyl 8-azidoocta-2,4-dienoate
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Overview
Description
Ethyl 8-azidoocta-2,4-dienoate is an organic compound with the molecular formula C10H15N3O2 and a molecular weight of 209.248 g/mol It is a member of the azido esters family, characterized by the presence of an azido group (-N3) attached to an octadienoate ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-azidoocta-2,4-dienoate typically involves the esterification of 8-azidoocta-2,4-dienoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the risk of handling hazardous azido compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-azidoocta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted azido derivatives.
Scientific Research Applications
Ethyl 8-azidoocta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.
Medicine: Potential use in drug development, especially in the design of prodrugs that release active compounds upon reduction of the azido group.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 8-azidoocta-2,4-dienoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is widely used in click chemistry for the efficient and selective formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-chloro-2,4-octadienoate: Similar structure but with a chloro group instead of an azido group.
Ethyl 8-bromo-2,4-octadienoate: Contains a bromo group in place of the azido group.
Ethyl 8-iodo-2,4-octadienoate: Features an iodo group instead of an azido group.
Uniqueness
Ethyl 8-azidoocta-2,4-dienoate is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. The azido group can participate in a wide range of reactions, making this compound valuable in synthetic chemistry and various applications .
Properties
CAS No. |
128845-83-0 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 8-azidoocta-2,4-dienoate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)8-6-4-3-5-7-9-12-13-11/h3-4,6,8H,2,5,7,9H2,1H3 |
InChI Key |
QBNJNFYZENMFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CCCCN=[N+]=[N-] |
Origin of Product |
United States |
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